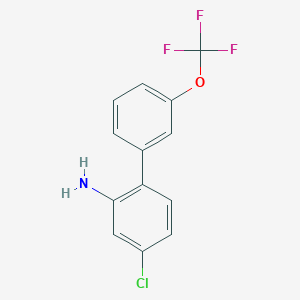![molecular formula C16H14N4S B15091899 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that combines the structural features of carbazole and triazole Carbazole is known for its photochemical stability and hole-transporting properties, while triazole is recognized for its versatility in forming various derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole to introduce the ethyl group. This can be achieved through alkylation reactions using reagents like ethyl bromide in the presence of a base such as potassium carbonate.
Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cyclization reaction using hydrazine derivatives and carbon disulfide under reflux conditions.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is studied for its potential use in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry
Mécanisme D'action
The mechanism of action of 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The carbazole moiety is known for its ability to transport holes, making it useful in electronic applications. The triazole ring can interact with biological targets, potentially inhibiting enzymes or interacting with DNA. The thiol group can form disulfide bonds, which can be important in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound is similar in that it also contains a carbazole moiety, but it differs in its acrylate group, which makes it more suitable for polymerization reactions.
9H-Carbazole-9-ethanol: This compound has a hydroxyl group instead of a triazole ring and thiol group, making it more hydrophilic and less versatile in forming derivatives.
3,6-Bis(5-bromo-2-thienyl)-9H-carbazole: This compound contains bromine atoms, making it more reactive in cross-coupling reactions.
Uniqueness
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of carbazole, triazole, and thiol functionalities. This combination provides a unique set of properties, including photochemical stability, hole-transporting ability, and versatility in forming various derivatives.
Propriétés
Formule moléculaire |
C16H14N4S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-(2-carbazol-9-ylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H14N4S/c21-16-17-15(18-19-16)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H2,17,18,19,21) |
Clé InChI |
KXDOOGKQGGQJTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC(=S)NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
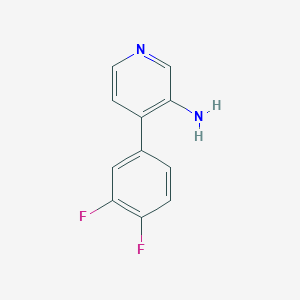
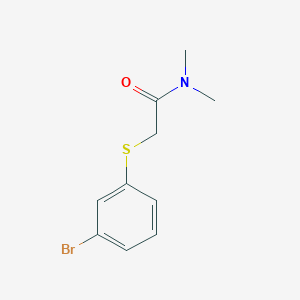
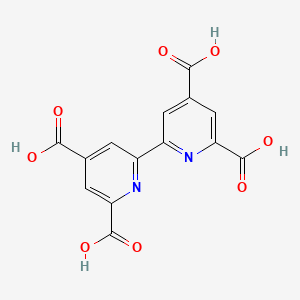
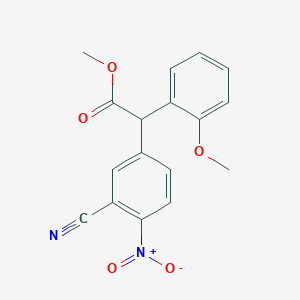


![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
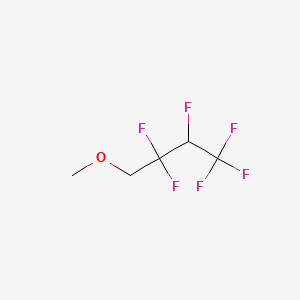
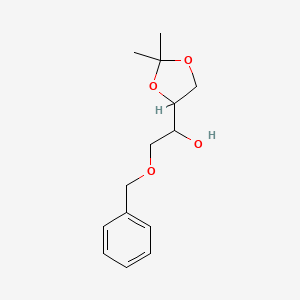
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
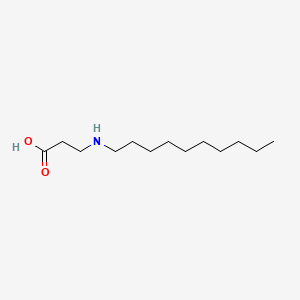
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
